molecular formula C12H11NO2 B1204623 N-Hydroxy-N-2-naphthalenylacetamide CAS No. 2508-23-8

N-Hydroxy-N-2-naphthalenylacetamide

Cat. No.: B1204623
CAS No.: 2508-23-8
M. Wt: 201.22 g/mol
InChI Key: YPSGSWZVNGYAOL-UHFFFAOYSA-N
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Description

N-Hydroxy-N-2-naphthalenylacetamide (CAS 117-93-1), also known as N-(2-hydroxynaphthalen-1-yl)acetamide, is a hydroxy-substituted acetamide derivative featuring a naphthalene ring system. Its molecular formula is C₁₂H₁₁NO₂ (molecular weight: 201.22 g/mol), with functional groups including an acetamide backbone, a hydroxy group at the 2-position of the naphthalene ring, and an aromatic system .

Properties

CAS No.

2508-23-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-hydroxy-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C12H11NO2/c1-9(14)13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,15H,1H3

InChI Key

YPSGSWZVNGYAOL-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=CC=CC=C2C=C1)O

Canonical SMILES

CC(=O)N(C1=CC2=CC=CC=C2C=C1)O

Other CAS No.

2508-23-8

Synonyms

N-hydroxy-N-2-naphthalenylacetamide
N-OH-AAN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Hydroxy-N-2-naphthalenylacetamide with three related acetamide derivatives, focusing on structural features, synthesis methods, and physicochemical properties.

2-(Naphthalen-2-yl)-N-phenylacetamide (CAS 955819-30-4)

  • Molecular Formula: C₁₈H₁₅NO
  • Molecular Weight : 261.32 g/mol
  • Key Features : Lacks the hydroxy group but includes a phenyl substituent on the acetamide nitrogen and a naphthalen-2-yl group.
  • The compound’s larger molecular weight and phenyl group may enhance lipophilicity compared to this compound .

Triazole-Containing Acetamide Derivatives ()

Example: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

  • Molecular Formula : C₂₁H₁₈N₄O₂
  • Molecular Weight : 370.40 g/mol
  • Key Features : Incorporates a 1,2,3-triazole ring and a naphthalen-1-yloxy group.
  • Synthesis : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. IR spectra show strong C=O (1671 cm⁻¹) and C-N (1303 cm⁻¹) stretches, while ¹H NMR reveals distinct aromatic and triazole proton environments .

N-Hydroxy-2,2-diphenylacetamide

  • Molecular Formula: C₁₄H₁₃NO₂
  • Molecular Weight : 227.26 g/mol
  • Key Features : Contains two phenyl groups instead of a naphthalene system. The hydroxy group is directly attached to the acetamide nitrogen.
  • Relevance : The diphenyl structure likely increases steric hindrance and reduces solubility in polar solvents compared to this compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Method
This compound C₁₂H₁₁NO₂ 201.22 Hydroxy, acetamide, naphthalene Not explicitly described
2-(Naphthalen-2-yl)-N-phenylacetamide C₁₈H₁₅NO 261.32 Phenyl, acetamide, naphthalene Multiple routes (e.g., azide-alkyne)
Triazole derivative (6a) C₂₁H₁₈N₄O₂ 370.40 Triazole, acetamide, naphthalene Copper-catalyzed cycloaddition
N-Hydroxy-2,2-diphenylacetamide C₁₄H₁₃NO₂ 227.26 Hydroxy, acetamide, diphenyl Not detailed in evidence

Key Structural and Functional Insights

Hydroxy Group Impact: The presence of the hydroxy group in this compound may improve solubility in polar solvents compared to non-hydroxy analogs like 2-(naphthalen-2-yl)-N-phenylacetamide. However, this group could also increase susceptibility to oxidation .

Aromatic Systems: Naphthalene rings (vs.

Synthetic Complexity : Triazole-containing derivatives () require multi-step synthesis involving cycloaddition, whereas simpler acetamides may be synthesized via direct acylation or condensation.

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